molecular formula C3H9ClN2 B1208936 Allylhydrazine hydrochloride CAS No. 52207-83-7

Allylhydrazine hydrochloride

Cat. No. B1208936
CAS RN: 52207-83-7
M. Wt: 108.57 g/mol
InChI Key: PWGPATVPEGLIAN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Allylhydrazine hydrochloride is C3H9ClN2 . Its average mass is 108.570 Da and its mono-isotopic mass is 108.045425 Da .


Chemical Reactions Analysis

Allylhydrazine can react with radical oxidants to produce nitrogen and propylene gas . This reaction has been used to image reactive oxygen species in vivo using a clinical ultrasound system .

Scientific Research Applications

Ultrasound Imaging of Oxidative Stress

Allylhydrazine hydrochloride: has been utilized in the development of ultrasound contrast agents (UCAs) for imaging oxidative stress in vivo. This application takes advantage of the compound’s ability to undergo a liquid to gas phase transition in the presence of radical oxidants . The compound is encapsulated within liposomes and, upon reacting with radical oxidants, generates nitrogen and propene gas. This change in acoustic impedance allows for the detection of tissue experiencing oxidative stress via ultrasound imaging .

Chemical Synthesis of Proteins

In the field of protein chemistry, Allylhydrazine hydrochloride serves as a key intermediate for the chemical synthesis of proteins. It is particularly noted for its role in hydrazide-based native chemical ligation (NCL), which significantly improves the efficiency and scope of protein synthesis. This method is crucial for obtaining proteins with post-translational modifications or non-proteineous groups such as fluorophores, which are often challenging to produce through traditional recombinant expression .

Detection of Radical Oxidants

The compound’s reactivity with radical oxidants has been harnessed to detect and measure the concentration of these species in biological systems. By undergoing amine oxidation, Allylhydrazine hydrochloride forms an unstable intermediate that releases nitrogen and propene gas, signaling the presence of radical oxidants. This method provides a novel approach for studying oxidative stress-related diseases .

Synthesis of Acyl Hydrazides

Allylhydrazine hydrochloride: is also instrumental in the synthesis of acyl hydrazides from aldehydes. These acyl hydrazides are valuable intermediates in various organic synthesis reactions, including the formation of heterocycles and the synthesis of pharmaceuticals .

Safety and Hazards

When handling Allylhydrazine hydrochloride, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

prop-2-enylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2.ClH/c1-2-3-5-4;/h2,5H,1,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGPATVPEGLIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7422-78-8 (Parent)
Record name Hydrazine, allyl-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052207837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2020050
Record name Allylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allylhydrazine hydrochloride

CAS RN

70629-62-8, 52207-83-7
Record name Hydrazine, 2-propenyl-, dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70629-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, allyl-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052207837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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